Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes an anilino group, a diphenylpropylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride. This reaction yields ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate, which can then be further modified to introduce the diphenylpropylamino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and diphenylpropylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-5-(1H-indol-3-ylmethylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with an indole group instead of the diphenylpropylamino group.
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: Lacks the diphenylpropylamino group, making it less complex.
Uniqueness
The presence of the diphenylpropylamino group in ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
6117-02-8 |
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Molecular Formula |
C29H28N2O3S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-anilino-5-(3,3-diphenylpropyliminomethyl)-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-2-34-29(33)26-27(32)25(35-28(26)31-23-16-10-5-11-17-23)20-30-19-18-24(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-17,20,24,31-32H,2,18-19H2,1H3 |
InChI Key |
OITYPHHEPJBKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C=NCCC(C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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